1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine-2,3-dione core substituted with a naphthalen-1-yl group and a 2-chloro-6-fluorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazine-2,3-dione core, followed by the introduction of the naphthalen-1-yl and 2-chloro-6-fluorophenylmethyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide
- 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine
Uniqueness
1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features also allow for diverse chemical modifications, enabling the exploration of new derivatives with enhanced or novel activities.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O2/c22-17-8-4-9-18(23)16(17)13-24-11-12-25(21(27)20(24)26)19-10-3-6-14-5-1-2-7-15(14)19/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHAWBDKUSBWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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